2-Hydroxy-6-azaspiro[3.4]octan-7-one
Description
2-Hydroxy-6-azaspiro[3.4]octan-7-one is a spirocyclic compound characterized by a hydroxyl group at the 2-position and a ketone at the 7-position of its bicyclic framework (molecular formula: C₇H₁₁NO₂; monoisotopic mass: 141.08 Da) . The spiro[3.4]octane core introduces conformational rigidity, making it a promising scaffold in drug discovery.
Properties
IUPAC Name |
2-hydroxy-6-azaspiro[3.4]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHMPVXRMIHTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)NC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Hydroxy-6-azaspiro[3.4]octan-7-one can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Chemical Reactions Analysis
2-Hydroxy-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxy-6-azaspiro[3.4]octan-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a sigma-1 receptor antagonist, which can enhance the antinociceptive effect of morphine and rescue morphine tolerance.
Biology: The compound’s interaction with sigma-1 receptors makes it a potential candidate for studying pain management and neuroprotection.
Industry: Its unique structure and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-azaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating the effects of various neurotransmitters and have been implicated in pain management. By acting as an antagonist to these receptors, the compound can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance .
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirocyclic compounds with modifications to the heteroatom placement, substituents, or ring systems exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
| Compound Name | Molecular Formula | Key Substituents | Structural Features |
|---|---|---|---|
| 2-Hydroxy-6-azaspiro[3.4]octan-7-one | C₇H₁₁NO₂ | Hydroxyl group (C2) | Spiro[3.4]octane core, polar OH |
| 2-Oxa-6-azaspiro[3.4]octan-7-one | C₆H₉NO₂ | Ether oxygen (C2) | Ether group enhances lipophilicity |
| 2-(Hydroxymethyl)-6-azaspiro[3.4]octan-7-one | C₈H₁₃NO₂ | Hydroxymethyl (C2) | Increased solubility and bulk |
| 5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one | C₈H₁₂INO | Iodomethyl (C5) | Reactive site for substitutions |
| 2-Benzyl-2,6-diazaspiro[3.4]octan-7-one | C₁₂H₁₄N₂O | Benzyl and amine (N2) | Enhanced receptor binding potential |
Physicochemical Properties
Biological Activity
2-Hydroxy-6-azaspiro[3.4]octan-7-one is a spiro compound with the molecular formula CHNO. This compound has garnered attention in medicinal chemistry due to its interaction with sigma-1 receptors, which play a critical role in pain management and neuroprotection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The primary mechanism of action for this compound involves its role as a sigma-1 receptor antagonist . Sigma-1 receptors are implicated in modulating neurotransmitter effects and are considered promising targets for enhancing analgesic efficacy while minimizing opioid tolerance. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids like morphine without exacerbating side effects .
Biological Activity Overview
The biological activity of this compound includes:
- Pain Management : Enhances the antinociceptive effect of morphine and prevents morphine-induced tolerance.
- Neuroprotection : Potential applications in treating neurodegenerative disorders due to its interaction with sigma-1 receptors.
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Pain Management Studies
A notable study highlighted the efficacy of this compound in enhancing morphine's analgesic effects. The research demonstrated that this compound significantly improved pain relief in animal models without increasing adverse effects typically associated with high doses of opioids .
| Study | Findings |
|---|---|
| Pain Management | Enhanced morphine's analgesic effect; prevented tolerance development. |
| Neuroprotection | Suggested potential for treating neurodegenerative diseases through sigma-1 receptor modulation. |
| Antimicrobial Activity | Showed effectiveness against multiple bacterial strains; further investigation required for clinical applications. |
Antimicrobial Activity
In vitro studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This suggests its potential as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2,6-Diazaspiro[3.4]octan-7-one | Similar spiro structure | Sigma-1 receptor antagonist; pain management |
| 2-Oxa-6-azaspiro[3.4]octan-7-one | Contains oxygen | Potential neuroprotective effects; different reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
